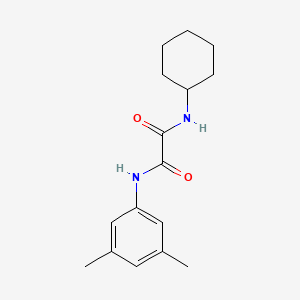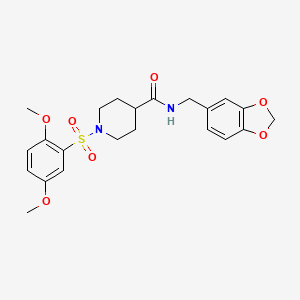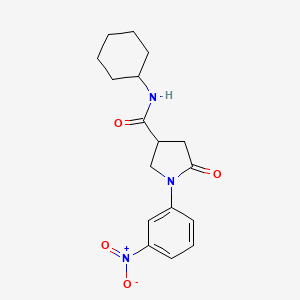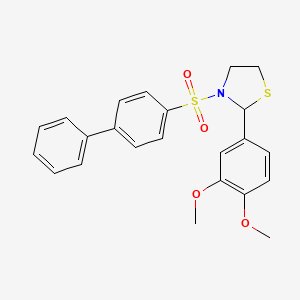
N-cyclohexyl-N'-(3,5-dimethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N’-(3,5-dimethylphenyl)oxamide is an organic compound belonging to the oxamide family. Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclohexyl group and a 3,5-dimethylphenyl group attached to the oxamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(3,5-dimethylphenyl)oxamide typically involves the reaction of cyclohexylamine with 3,5-dimethylbenzoyl chloride, followed by the addition of oxalic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(3,5-dimethylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N’-(3,5-dimethylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the cyclohexyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines. Substitution reactions can result in a variety of substituted oxamides with different functional groups.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N’-(3,5-dimethylphenyl)oxamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N’-(3,5-dimethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-cycloheptyl-N’-(3,5-dimethylphenyl)oxamide
- N-cyclohexyl-N’-(3,4-dimethylphenyl)oxamide
- N-cyclohexyl-N’-(2,5-dimethylphenyl)oxamide
Uniqueness
N-cyclohexyl-N’-(3,5-dimethylphenyl)oxamide is unique due to its specific structural features, such as the presence of the cyclohexyl group and the 3,5-dimethylphenyl group. These structural elements contribute to its distinct chemical and physical properties, making it suitable for specific applications in research and industry. The compound’s ability to form stable complexes with metal ions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Propiedades
IUPAC Name |
N-cyclohexyl-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-8-12(2)10-14(9-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQKGFAEEUCCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol](/img/structure/B5133444.png)

![1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133457.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)

![(5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)

![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)
![N'-{1,1',3,3'-TETRAOXO-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE](/img/structure/B5133509.png)

![3-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}-3-PHENYLPROPANOIC ACID](/img/structure/B5133541.png)

![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
